Avilamicina C

Descripción general

Descripción

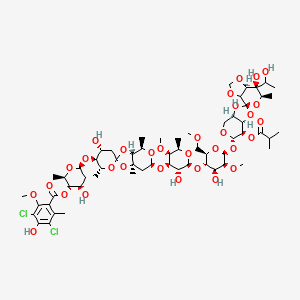

Avilamycin C is a novel antibiotic compound that was first discovered in the bacterium Streptomyces avilamyceticus in 2019. It belongs to a new class of antibiotics called the avilamycins, which have shown promising results in treating a variety of bacterial infections. Avilamycin C is a highly potent and selective inhibitor of bacterial cell wall synthesis, making it an attractive target for the development of new antibiotics.

Aplicaciones Científicas De Investigación

Promoción del crecimiento en aves de corral

La Avilamicina C se utiliza ampliamente como aditivo para la alimentación que promueve el crecimiento en la avicultura. Mejora el crecimiento al inhibir las bacterias Gram-positivas en el tracto digestivo de las aves, lo que lleva a una mejor absorción de nutrientes y una salud general .

Mejora de la síntesis de antibióticos

La investigación ha demostrado que a través de la mutagénesis y la optimización de la fermentación, la producción de this compound se puede aumentar significativamente. Esto es crucial para desarrollar formas más eficientes de producir este valioso antibiótico .

Combate a las bacterias resistentes a los antibióticos

La this compound ha sido eficaz contra el Enterococcus resistente a la vancomicina y el Streptococcus resistente a la penicilina, que son amenazas importantes en entornos clínicos debido a su resistencia a los antibióticos comunes .

Optimización de los procesos de fermentación

La optimización del medio de fermentación, los parámetros de inoculación y las estrategias de suplementación pueden mejorar el rendimiento de la this compound. Esta investigación tiene implicaciones para la producción de otros metabolitos secundarios en Streptomyces .

Síntesis de metabolitos secundarios en Streptomyces

El proceso de producción de this compound proporciona información sobre la síntesis de metabolitos secundarios. Las estrategias desarrolladas se pueden aplicar a otras especies de Streptomyces para aumentar la producción de varios metabolitos secundarios .

Aditivo para piensos para aves de corral

Además de la promoción del crecimiento, se ha demostrado que la this compound como aditivo para piensos mejora el estado de salud general de las aves de corral al mantener una microflora intestinal equilibrada, lo cual es esencial para una conversión eficiente de alimentos y la inmunidad .

Estudios genéticos sobre la producción de antibióticos

El grupo génico responsable de la producción de this compound contiene genes para la síntesis de precursores, la modificación estructural y la regulación. Estudiar estos genes puede proporcionar una comprensión más profunda de las vías de biosíntesis de antibióticos .

Impacto ambiental en la producción de antibióticos

La investigación sobre this compound también incluye el estudio de los factores ambientales que afectan su producción. Esto puede conducir a prácticas más sostenibles y ecológicas en la fabricación de antibióticos .

Mecanismo De Acción

Target of Action

Avilamycin C primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.

Mode of Action

Avilamycin C inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It prevents the association of IF2, which inhibits the formation of the mature 70S initiation complex, and the correct positioning of tRNA in the aminoacyl site . This interaction disrupts protein synthesis, leading to bacterial growth inhibition.

Biochemical Pathways

Avilamycin C is involved in the biosynthesis of Avilamycin A, a potent antibiotic against Gram-positive bacteria . An aldo-keto reductase in the avilamycin pathway, AviZ1, catalyzes the redox conversion between Avilamycins A and C . The ratio of these two components produced by AviZ1 depends on the utilization of specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+ .

Pharmacokinetics

The pharmacokinetics of Avilamycin C have been studied in the context of treating Clostridium perfringens infections in swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The primary result of Avilamycin C’s action is the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition . This makes it an effective treatment for infections caused by Gram-positive bacteria, such as Clostridium perfringens .

Action Environment

The action of Avilamycin C can be influenced by environmental factors. For instance, the ratio of Avilamycins A and C produced by the aldo-keto reductase AviZ1 depends on the availability of specific redox cofactors This suggests that the cellular redox environment can influence the action of Avilamycin C

Análisis Bioquímico

Biochemical Properties

Avilamycin C, like other Avilamycins, inhibits protein synthesis . It is thought to bind to the 50S ribosomal subunit, preventing the association of IF2, which inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action explains the lack of cross-resistance with other antibiotics .

Cellular Effects

In Streptomyces viridochromogenes, the production of Avilamycin C is influenced by glucose, ammonium ions, and phosphate . High concentrations of these substances can lead to a decrease in Avilamycin C biosynthesis . This suggests that Avilamycin C production is tightly regulated and can be influenced by the metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of Avilamycin C involves binding to the 50S ribosomal subunit . This binding prevents the association of IF2, inhibiting the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action differentiates Avilamycin C from other antibiotics .

Temporal Effects in Laboratory Settings

It is known that high concentrations of glucose, ammonium ions, and phosphate can decrease Avilamycin C biosynthesis . This suggests that the production of Avilamycin C may decrease over time in nutrient-rich conditions .

Dosage Effects in Animal Models

Avilamycin C is administered to chickens, turkeys, and pigs orally at a dose of 100 mg/kg feed for 21 days . In rabbits, it is administered orally at a dose of 80 mg/kg feed for 28 days

Metabolic Pathways

It is known that the production of Avilamycin C in Streptomyces viridochromogenes is influenced by glucose, ammonium ions, and phosphate , suggesting that Avilamycin C may be involved in metabolic pathways related to these substances .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin C localizes to the ribosomes within the cell , where it can inhibit protein synthesis .

Propiedades

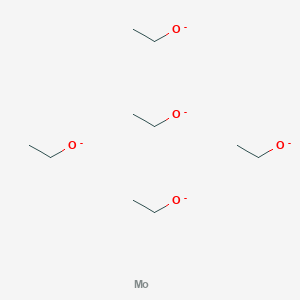

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIFATUAVHHRBC-GYPCSUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H90Cl2O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220080 | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-80-0 | |

| Record name | Avilamycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avilamycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVILAMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)